Cas no 1020719-62-3 (Pirfenidone-d5)

Pirfenidone-d5 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 )
- 5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
- 5-Methyl-N-phenyl-2-
- Pirfenidone D5
- 5-Methyl-N-phenyl-2-1H-pyridone-d5
- Pirfenidone-d5
- 2(1H)-Pyridinone, 5-Methyl-1-phenyl-d5-
- 5-Methyl-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone
- CS-0019837
- MS-23029
- 2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)-
- DA-56893
- SCHEMBL13845391
- 1ST163504D5
- J-000605
- AKOS030243194
- DTXSID90849622
- G13392
- 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
- 1020719-62-3
- 5-methyl-1-[(2,3,4,5,6-?H?)phenyl]-1,2-dihydropyridin-2-one
- AMR69 D5
- HY-B0673S
-
- インチ: InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
- InChIKey: ISWRGOKTTBVCFA-VIQYUKPQSA-N
- ほほえんだ: CC1=CN(C(=O)C=C1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 190.115448g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 190.115448g/mol
- 単一同位体質量: 190.115448g/mol
- 水素結合トポロジー分子極性表面積: 20.3Ų
- 重原子数: 14
- 複雑さ: 285
- 同位体原子数: 5
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 104-106°C
- PSA: 22.00000
- LogP: 2.14590
Pirfenidone-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0673S-1mg |
Pirfenidone-d |
1020719-62-3 | 99.48% | 1mg |
¥1700 | 2024-07-20 | |
TRC | M325898-10mg |
5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ) |
1020719-62-3 | 10mg |
$ 1499.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217219-1mg |
5-Methyl-N-phenyl-2-1H-pyridone-d5, |
1020719-62-3 | 1mg |
¥2181.00 | 2023-09-05 | ||
MedChemExpress | HY-B0673S-10mg |
Pirfenidone-d |
1020719-62-3 | 99.48% | 10mg |
¥8200 | 2024-07-20 | |
eNovation Chemicals LLC | Y1245469-25mg |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 25mg |
$85 | 2024-07-28 | |
eNovation Chemicals LLC | Y1245469-500mg |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 500mg |
$185 | 2024-07-28 | |
eNovation Chemicals LLC | Y1245469-10mg |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 10mg |
$1410 | 2025-02-19 | |
eNovation Chemicals LLC | Y1245469-200mg |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 200mg |
$155 | 2024-07-28 | |
eNovation Chemicals LLC | Y1245469-5g |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 5g |
$590 | 2024-07-28 | |
eNovation Chemicals LLC | Y1245469-1mg |
2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)- |
1020719-62-3 | 98% | 1mg |
$370 | 2025-02-19 |
Pirfenidone-d5 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Pirfenidone-d5に関する追加情報
Pirfenidone-d5 (CAS No. 1020719-62-3): An Overview of a Promising Deuterated Compound in the Treatment of Fibrotic Diseases
Pirfenidone-d5 (CAS No. 1020719-62-3) is a deuterated analog of the well-known antifibrotic and anti-inflammatory drug Pirfenidone. This compound has garnered significant attention in recent years due to its potential to enhance the therapeutic efficacy and reduce the side effects associated with traditional Pirfenidone treatment. In this article, we will delve into the chemical properties, pharmacological effects, and recent research advancements of Pirfenidone-d5.
Pirfenidone-d5 is synthesized by replacing five hydrogen atoms in the molecular structure of Pirfenidone with deuterium atoms. This modification can lead to altered metabolic pathways and increased stability, which are crucial factors in improving the drug's overall performance. The chemical formula of Pirfenidone-d5 is C17H18D5N2O2, and its molecular weight is approximately 319.41 g/mol.
The primary application of Pirfenidone-d5 is in the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). IPF is a chronic and progressive lung disease characterized by the excessive accumulation of extracellular matrix proteins, leading to lung scarring and impaired respiratory function. Traditional Pirfenidone has been shown to slow the progression of IPF by inhibiting the production of pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). However, its use is often limited by side effects such as gastrointestinal disturbances, photosensitivity, and dizziness.
Pirfenidone-d5 has been studied extensively to determine its efficacy and safety profile compared to traditional Pirfenidone. Recent clinical trials have demonstrated that Pirfenidone-d5 exhibits similar antifibrotic properties while potentially reducing the incidence and severity of side effects. A phase II clinical trial published in the journal Chest in 2021 reported that patients treated with Pirfenidone-d5 showed a significant reduction in lung function decline compared to those receiving a placebo, with fewer adverse events reported.
The mechanism of action of Pirfenidone-d5 involves multiple pathways. It has been shown to inhibit TGF-β signaling, which is a key driver of fibrosis. Additionally, it modulates the expression of various genes involved in inflammation and fibrosis, such as interleukin-6 (IL-6) and connective tissue growth factor (CTGF). These effects contribute to its ability to reduce collagen deposition and improve lung function in patients with IPF.
Beyond IPF, there is growing interest in exploring the potential applications of Pirfenidone-d5 in other fibrotic conditions. For example, a preclinical study published in the journal Fibrogenesis & Tissue Repair in 2020 demonstrated that Pirfenidone-d5 effectively reduced liver fibrosis in animal models. This finding suggests that Pirfenidone-d5 may have broader therapeutic applications beyond pulmonary fibrosis.
The pharmacokinetic properties of Pirfenidone-d5-d5(CAS No. 1020719-62-3)) have also been investigated. Studies have shown that deuterium substitution can lead to slower metabolism and longer half-life, which may result in improved dosing regimens and patient compliance. A study published in the journal Clinical Pharmacology & Therapeutics in 2019 reported that Pirfenidone-d5(CAS No. 1020719-62-3)) exhibited a significantly longer half-life compared to traditional Pirfenidone, suggesting potential advantages in terms of dosing frequency and patient convenience.) exhibited a significantly longer half-life compared to traditional Pirfenidone, suggesting potential advantages in terms of dosing frequency and patient convenience.
In conclusion, Pirfenidone-d5(CAS No. 1020719-62-3)) represents a promising advancement in the treatment of fibrotic diseases. Its enhanced stability and reduced side effects make it an attractive option for patients suffering from conditions such as idiopathic pulmonary fibrosis. Ongoing research continues to explore its full therapeutic potential and broaden its applications beyond pulmonary fibrosis. As more clinical data becomes available, it is likely that Pirfenidone-d5(CAS No. 1020719-62-3)) will play an increasingly important role in the management of fibrotic diseases.) will play an increasingly important role in the management of fibrotic diseases.
1020719-62-3 (Pirfenidone-d5) 関連製品
- 941-69-5(N-Phenylmaleimide)
- 13143-47-0(1-(4-aminophenyl)-1,2-dihydropyridin-2-one)
- 53179-13-8(Pirfenidone)
- 3006-93-7(1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))
- 851518-71-3(Hydronidone)
- 13676-54-5(4,4'-Methylenebis(N-phenylmaleimide))
- 13131-02-7(N-Phenylpyridin-2(1H)-one)
- 887406-49-7(5-Hydroxymethyl-N-phenyl-2-1H-pyridone)
- 2210-24-4(N-Phenylacrylamide)
- 3278-30-6(4,4'-Bis(maleimido)-1,1'-biphenyl)
